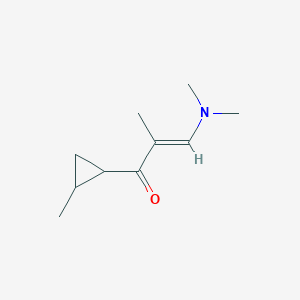
N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinone ring, a trifluoromethyl group, and a benzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-(2-Oxoimidazolidin-1-yl)ethylamine with 3-(4-(trifluoromethyl)phenyl)isocyanate to form the desired urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts or specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules. It may also serve as a probe for investigating cellular processes and signaling pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer treatment, anti-inflammatory therapies, and antimicrobial agents.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-methyl)phenyl)ureido)benzamide
- **N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-chloromethyl)phenyl)ureido)benzamide
- **N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-fluoromethyl)phenyl)ureido)benzamide
Uniqueness
N-(2-(2-Oxoimidazolidin-1-yl)ethyl)-2-(3-(4-(trifluoromethyl)phenyl)ureido)benzamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it more effective in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C20H20F3N5O3 |
|---|---|
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
N-[2-(2-oxoimidazolidin-1-yl)ethyl]-2-[[4-(trifluoromethyl)phenyl]carbamoylamino]benzamide |
InChI |
InChI=1S/C20H20F3N5O3/c21-20(22,23)13-5-7-14(8-6-13)26-18(30)27-16-4-2-1-3-15(16)17(29)24-9-11-28-12-10-25-19(28)31/h1-8H,9-12H2,(H,24,29)(H,25,31)(H2,26,27,30) |
InChI-Schlüssel |
LBPHFKHKDXWCJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1)CCNC(=O)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15239436.png)
![2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid](/img/structure/B15239438.png)
![N-[3-(Methylsulfanyl)propyl]cyclohexanamine](/img/structure/B15239443.png)



![3-Oxa-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B15239480.png)
![2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid](/img/structure/B15239485.png)
amine](/img/structure/B15239499.png)




